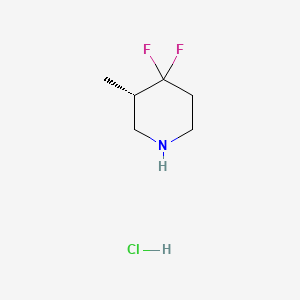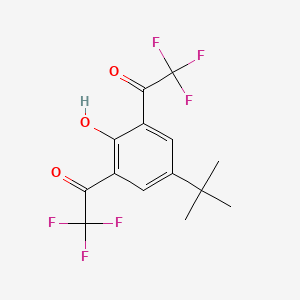![molecular formula C34H42FeO2P2 B12444622 [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is an organometallic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the following steps:
Formation of the phosphane ligands: The bis(furan-2-yl)phosphanyl and bis(2-methylphenyl)phosphane ligands are synthesized through reactions involving phosphorus trichloride and the respective aryl or heteroaryl groups.
Cyclopentylation: The cyclopentyl group is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Complexation with iron: The final step involves the coordination of the ligands to an iron center, typically using iron(II) or iron(III) salts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of such complex organometallic compounds often involves:
Batch reactors: For precise control over reaction conditions.
Purification techniques: Such as column chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and potentially altering the compound’s reactivity.
Reduction: Reduction reactions can also occur, particularly at the iron center or the phosphane ligands.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and THF (tetrahydrofuran).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iron(III) complex, while reduction could produce an iron(I) complex.
Scientific Research Applications
Chemistry
Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: It can be used in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as a probe to study the role of metal ions in biological systems.
Industry
Polymerization Catalysts: Employed in the polymer industry to catalyze the formation of polymers with specific properties.
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Mechanism of Action
The mechanism by which [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron exerts its effects involves:
Coordination Chemistry: The iron center coordinates with various ligands, influencing the compound’s reactivity.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalysis and redox processes.
Molecular Targets: Potential targets include metal-dependent enzymes and other metalloproteins.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Iron Carbonyls: Compounds like iron pentacarbonyl, which have different ligands but similar coordination chemistry.
Uniqueness
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand arrangement and the presence of both aryl and heteroaryl phosphane ligands, which can impart distinct reactivity and selectivity in catalytic applications.
Properties
Molecular Formula |
C34H42FeO2P2 |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H32O2P2.C5H10.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-7,9-12,14-15,17-20,23-24,27H,8,13,16H2,1-3H3;1-5H2;/t23-,24?,27?;;/m0../s1 |
InChI Key |
MSEZOGREMQZHGW-VEYXZORXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


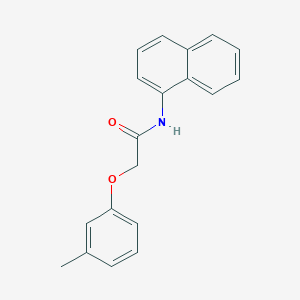
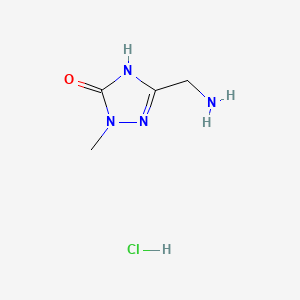
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)
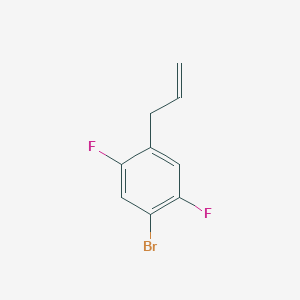

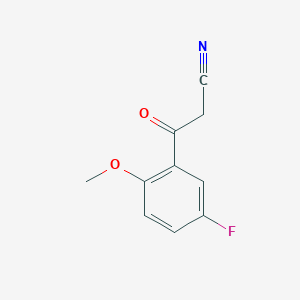

![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)

![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
